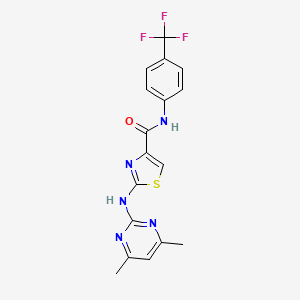![molecular formula C30H28N2O7 B2550785 N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide CAS No. 392251-33-1](/img/structure/B2550785.png)
N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on benzamide derivatives.
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry. For instance, paper discusses the preparation of a series of benzamide derivatives with gastrokinetic activity. These compounds were synthesized by introducing various substituents at the N-4 position of the benzamide ring. Similarly, paper describes the directed ortho metalation of N-cumyl benzamide compounds, which is a method that could potentially be applied to the synthesis of the compound . The mild hydrolytic lability of the cumyl directed metalation groups (DMGs) suggests that they could be useful for the synthesis of complex benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper provides an example of how the molecular structure, specifically the presence of chlorine substituents and the conformation of the thiazine ring, can influence the stability of the compound through intramolecular hydrogen bonds. The molecular conformation and stability of benzamide derivatives are often characterized by various spectroscopic and crystallographic techniques, which would also be relevant for analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and interaction with biological targets. Paper discusses the synthesis of a benzamide compound and its reactivity, including the formation of intermolecular and intramolecular hydrogen bonds. These types of chemical interactions are important for the binding of benzamide derivatives to their targets and can influence their pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Paper describes the synthesis and characterization of various benzamide derivatives, including their antibacterial and antifungal activities. The characterization involves spectroscopic methods such as IR, 1H, and 13C NMR, which are also applicable to the analysis of the physical and chemical properties of "this compound".
Relevant Case Studies
While the specific compound is not directly studied in the provided papers, the case studies within these papers offer insights into the potential biological activities and applications of benzamide derivatives. For example, the gastrokinetic activity of the compounds in paper and the antibacterial and antifungal activities in paper highlight the therapeutic potential of benzamide derivatives. These case studies can serve as a foundation for future research on the compound , guiding the exploration of its possible biological effects and therapeutic uses.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O7/c1-35-23-13-15-27(37-3)25(17-23)31-29(33)19-5-9-21(10-6-19)39-22-11-7-20(8-12-22)30(34)32-26-18-24(36-2)14-16-28(26)38-4/h5-18H,1-4H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSWGEBEFHAVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2550702.png)
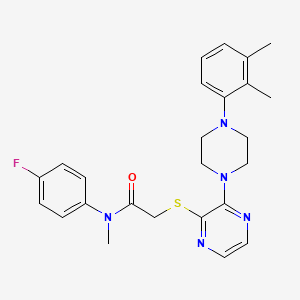
![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)
![6-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2550706.png)
![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)
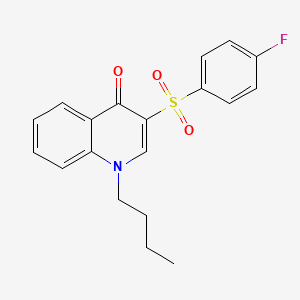
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2550712.png)
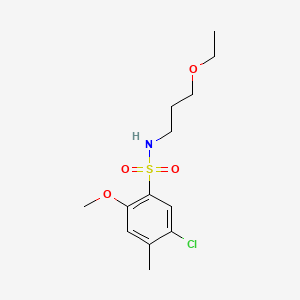
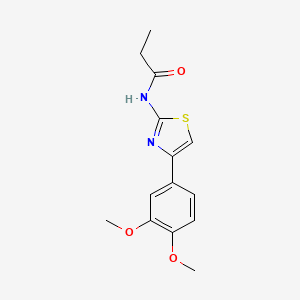
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)
![2-Methyl-1-(pyrido[3,4-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2550721.png)
![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)

